Bromofluoromethane
Overview
Description
Synthesis Analysis
Bromofluoromethane can be synthesized from dibromomethane by substituting one of the bromine atoms with [18F]fluoride. The process involves automated synthesis and purification to achieve high specific radioactivity of the synthesized bromofluoromethane, which is crucial for its application in labeling reactions (Bergman et al., 2001).
Molecular Structure Analysis
Rotational spectra studies of bromofluoromethane, including its mono- and bideuterated species, have enabled the accurate determination of its ground-state rotational constants, centrifugal distortion constants, and bromine quadrupole-coupling tensor. These studies provide insight into the equilibrium structure of bromofluoromethane, supported by high-level coupled-cluster calculations (Puzzarini et al., 2007).
Chemical Reactions and Properties
Bromofluoromethane participates in various chemical reactions, including photoredox-catalyzed addition to alkenes for the synthesis of 1-bromo-1-fluoroalkanes. This process highlights its utility in creating fluorine-containing compounds, demonstrating its chemical versatility and functional group tolerance (Chen et al., 2021).
Physical Properties Analysis
The vibrational spectra and normal coordinate analysis of bromofluoromethane have been extensively studied, leading to a comprehensive understanding of its anharmonicity constants and molecular structure. These analyses help elucidate the physical properties of bromofluoromethane, including its spectroscopic behavior under various conditions (Baldacci et al., 2000).
Chemical Properties Analysis
The ion chemistry of bromofluoromethane has been explored in air plasma at atmospheric pressure, revealing its interaction with both positive and negative ions. This study provides valuable insights into its chemical properties, including the formation of ionized dimers and the reaction dynamics with various ion species (Marotta et al., 2005).
Scientific Research Applications
Synthesis and Radioactivity Analysis : Bergman et al. (2001) synthesized [18F]Bromofluoromethane from dibromomethane and analyzed its specific radioactivity using chromatography techniques, demonstrating its utility in labeling compounds for scientific analysis (Bergman, Eskola, Lehikoinen, & Solin, 2001).
Vibrational Spectra and Analysis : Baldacci et al. (2000) studied the infrared gas-phase spectra of Bromofluoromethane and conducted rotational analyses, providing insights into the molecule's structure and properties (Baldacci, Baldan, Gambi, & Stoppa, 2000).
Synthetic Applications in Organic Chemistry : Dmowski (2011) reviewed the use of Bromofluoromethane in the synthesis of fluorine compounds, highlighting its role in organometallic and free radical reactions (Dmowski, 2011).
Adsorption Analysis on Surfaces : Scaranto and Giorgianni (2014) explored the adsorption of Bromofluoromethane on TiO2 surfaces using DFT analysis, offering insights into its potential role in photocatalytic decomposition and environmental impact (Scaranto & Giorgianni, 2014).
Nickel-Catalyzed Monofluoroakylation : Cui et al. (2021) developed a nickel-catalyzed process for monofluoromethlyation using Bromofluoromethane and alkyl tosylates, demonstrating its efficiency and versatility in organic synthesis (Cui, Sheng, Wu, Hu, Zheng, & Wang, 2021).
Cardiovascular Response Study : Johnstone (1956) studied the human cardiovascular response to Fluothane anaesthesia, where Bromofluoromethane was used as a reference compound (Johnstone, 1956).
Molecular Structure Determination : Cazzoli, Puzzarini, Baldacci, Baldan, et al. (2007) determined the molecular dipole moment of Bromofluoromethane using microwave Stark spectra and ab initio calculations, providing precise information about its molecular structure (Cazzoli, Puzzarini, Baldacci, Baldan, et al., 2007).
Safety And Hazards
Bromofluoromethane is toxic if inhaled and causes respiratory tract irritation . It may be harmful if absorbed through the skin and causes skin irritation . It is also toxic if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Future Directions
Bromofluoromethane is an important reagent in the manufacture of intermediates, pharmaceuticals, and other chemicals . Its usage is regulated due to its ozone depletion potential (0.73) . Its isotopomer CH2Br18F contains fluorine-18 (18F) and is used in radiochemistry . It has also proven useful for accessing PET imaging molecules .
properties
IUPAC Name |
bromo(fluoro)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2BrF/c2-1-3/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMHCLYDBQOYTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074319 | |
Record name | Bromofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromofluoromethane | |
CAS RN |
373-52-4, 4539-11-1 | |
Record name | Bromofluoromethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=373-52-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromofluoromethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373524 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylene, bromofluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromofluoromethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BROMOFLUOROMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22205E7CEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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